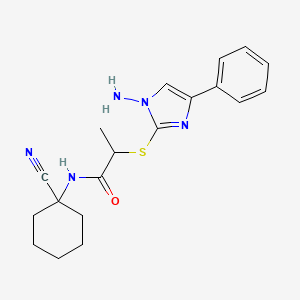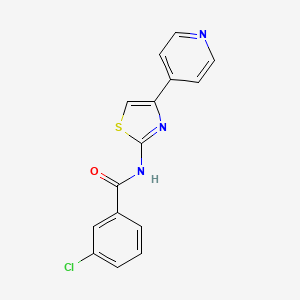
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Antidepressant Activities
Research has shown the development of compounds with potential antidepressant and anxiolytic-like activities. A study by Zagórska et al. (2015) synthesized a series of compounds evaluated for their affinity towards serotoninergic and dopaminergic receptors. Some compounds exhibited potent receptor ligands' activities, suggesting their potential as antidepressants and anxiolytic agents. These findings were supported by docking studies indicating the importance of substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Relationships
Another aspect of research focused on the synthesis and structure-affinity relationships of novel derivatives for affinity toward human Aβ plaques, as investigated by Cai et al. (2007). This research aimed at developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease, highlighting the compounds' potential in neurodegenerative disease research (Cai et al., 2007).
Toxicological Evaluation
Karanewsky et al. (2016) conducted a toxicological evaluation of novel compounds for assessing their safety for use in food and beverage applications. The study found no mutagenic or clastogenic effects in vitro and no adverse effects in short-term and subchronic oral toxicity studies in rats, providing insights into the safety profile of these compounds (Karanewsky et al., 2016).
Synthetic Access to Derivatives
Research on synthetic access to new derivatives has been explored, such as the study by Gobouri (2020), which focused on synthesizing new derivatives involving thiadiazols. This study contributes to the chemical diversity of compounds with potential applications in various scientific fields (Gobouri, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, alkylation, and condensation reactions.", "Starting Materials": [ "2,6-dioxopurine", "4-methylbenzyl chloride", "1-methyl-4-nitroimidazole", "sodium hydride", "methyl iodide", "thiourea", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Nitration of 2,6-dioxopurine with a mixture of sulfuric acid and nitric acid to form 8-nitro-2,6-dioxopurine", "Alkylation of 8-nitro-2,6-dioxopurine with 4-methylbenzyl chloride in the presence of sodium hydride to form 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine", "Reduction of 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine with sodium dithionite to form 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine", "Alkylation of 1-methyl-4-nitroimidazole with methyl iodide in the presence of sodium hydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-methyl", "Reaction of 1-methyl-4-nitro-1H-imidazol-5-yl-methyl with thiourea in the presence of acetic anhydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea", "Reduction of 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea with sodium dithionite to form 1-methyl-4-amino-1H-imidazol-5-yl-thiourea", "Coupling of 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine with 1-methyl-4-amino-1H-imidazol-5-yl-thiourea in the presence of sodium bicarbonate and sodium hydroxide to form 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione", "Purification of the final product by recrystallization from ethanol and water" ] } | |
Numéro CAS |
941965-77-1 |
Formule moléculaire |
C19H19N7O4S |
Poids moléculaire |
441.47 |
Nom IUPAC |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
Clé InChI |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


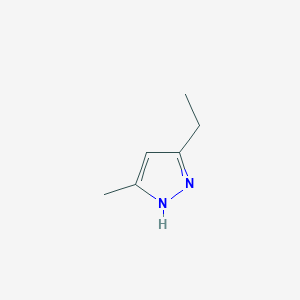
![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)

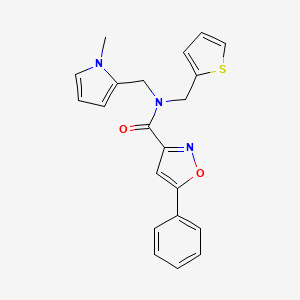

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)
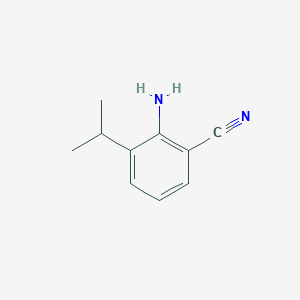
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)


![7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2929302.png)
